![molecular formula C19H20FN5O B2883000 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-22-4](/img/structure/B2883000.png)
5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. They contain a five-membered ring structure with two carbon atoms and three nitrogen atoms. The presence of the fluorophenyl group, the propan-2-yl phenyl group, and the carboxamide group suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Scientific Research Applications
Carbonic Anhydrase-II Inhibition
The triazole class of compounds, to which the given compound belongs, has been identified as potential inhibitors of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness.
Antimicrobial Activity
Triazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. The presence of the triazole ring has been associated with significant antimicrobial properties, making these compounds valuable in the development of new antimicrobial agents .
Biomedical Applications
The structural features of triazole compounds, including the one , make them suitable for a variety of biomedical applications. They have been explored for their potential as antiviral, anti-inflammatory, and anticancer agents. The diverse biological activities of these compounds stem from their ability to interact with various biological receptors .
Agrochemical Use
In the agrochemical industry, triazole derivatives are utilized due to their fungicidal properties. They help protect crops by inhibiting the growth of fungi that can cause diseases in plants. The research into these compounds continues to expand their use in protecting food sources and ensuring agricultural sustainability .
Material Science
The compound’s molecular structure, which includes the triazole ring, makes it a candidate for material science applications. Triazole derivatives are known for their photostabilizing properties and are used in the development of new materials with enhanced durability and stability when exposed to UV radiation .
Pharmaceutical Drug Development
Triazole derivatives are a key component in the synthesis of various pharmaceutical drugs. Their unique chemical properties allow them to bind with high affinity to multiple receptors, which is crucial in the development of drugs with specific target actions. This compound, with its triazole core, could be instrumental in the creation of new therapeutic drugs .
properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-12(2)14-9-7-13(8-10-14)11-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZEHMONTYDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.